molecular formula C18H26N4O2 B2759305 4-[(E)-4-(Dimethylamino)but-2-enoyl]-N-(4-methylphenyl)piperazine-1-carboxamide CAS No. 1798999-15-1

4-[(E)-4-(Dimethylamino)but-2-enoyl]-N-(4-methylphenyl)piperazine-1-carboxamide

カタログ番号: B2759305
CAS番号: 1798999-15-1
分子量: 330.432
InChIキー: MUBNXHXIEGLZJD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(E)-4-(Dimethylamino)but-2-enoyl]-N-(4-methylphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H26N4O2 and its molecular weight is 330.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-[(E)-4-(Dimethylamino)but-2-enoyl]-N-(4-methylphenyl)piperazine-1-carboxamide, often referred to as a piperazine derivative, is a compound of interest due to its potential biological activities. This compound exhibits a range of pharmacological effects, particularly in the context of neuropharmacology and enzyme inhibition.

  • Molecular Formula : C17_{17}H24_{24}N2_{2}O
  • Molecular Weight : 284.39 g/mol
  • CAS Number : 501332-27-0

Structure

The compound features a piperazine ring substituted with a dimethylamino group and a butenoyl moiety, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly the dopaminergic system. Research indicates that it acts as a selective ligand for dopamine D3 receptors, exhibiting high affinity and moderate selectivity over D2 receptors . This selectivity is significant for developing treatments targeting disorders like schizophrenia and Parkinson's disease.

Enzyme Inhibition

In addition to its receptor activity, this compound has shown inhibitory effects on several key enzymes:

  • Monoamine Oxidase (MAO) :
    • Inhibits MAO-B with an IC50_{50} value of approximately 0.51 µM, demonstrating potential in treating neurodegenerative diseases .
    • Exhibits selectivity over MAO-A, which is beneficial for reducing side effects associated with non-selective MAO inhibitors.
  • Acetylcholinesterase (AChE) :
    • The compound has also been evaluated for its AChE inhibitory activity, which is critical in the management of Alzheimer's disease due to its role in cholinergic signaling .
  • Butyrylcholinesterase (BChE) :
    • Shows competitive inhibition with an IC50_{50} value indicating potential utility in cognitive enhancement therapies .

Toxicity and Safety Profile

In vitro studies have assessed the cytotoxicity of this compound using Vero cells (African green monkey kidney epithelial cells). The results indicated that the compound exhibits concentration-dependent cytotoxicity but maintains over 70% cell viability at concentrations below 100 µg/mL, suggesting a favorable safety profile at therapeutic doses .

Study on Dopamine Receptor Binding

A significant study involved the radiolabeling of the compound to investigate its binding affinity to dopamine receptors using autoradiography techniques. The findings confirmed that the compound binds selectively to D3 receptors in both monkey and rat brain sections, aligning with previous findings from cloned human receptors .

Enzyme Inhibition Studies

Further investigations into enzyme inhibition revealed that the compound not only inhibits MAO-B but also shows promising results against AChE and BChE. These findings suggest that it may serve as a multi-target agent in neurodegenerative disease treatment .

Summary Table of Biological Activities

Biological ActivityTarget Enzyme/ReceptorIC50_{50} ValueSelectivity
MAO-B InhibitionMAO-B0.51 µMHigh
AChE InhibitionAChENot specifiedModerate
BChE InhibitionBChENot specifiedModerate
Dopamine D3 Receptor BindingD3 ReceptorHigh AffinityModerate

科学的研究の応用

Research indicates that this compound exhibits notable biological activities, particularly in the realm of oncology. Its mechanism of action involves modulation of specific cellular pathways, leading to apoptosis in cancer cells. Below are key findings from various studies:

  • Antitumor Activity : The compound has shown cytotoxic effects against several cancer cell lines, including colon and breast cancer cells. In vitro studies demonstrate significant inhibition of cell proliferation and induction of apoptosis .
  • Mechanism of Action : The proposed mechanism involves interference with cell cycle regulation and apoptosis pathways, possibly through the inhibition of specific kinases or enzymes involved in tumor growth .

Synthesis and Evaluation

A series of derivatives based on the core structure have been synthesized to enhance efficacy and reduce toxicity. These derivatives were evaluated for their anticancer properties through quantitative structure–activity relationship (QSAR) methods, which help predict the biological activity based on chemical structure .

In Vivo Studies

In vivo studies have demonstrated that the compound can significantly reduce tumor size in animal models, supporting its potential as a therapeutic agent. These studies highlight the importance of dosage and administration routes in maximizing therapeutic effects while minimizing side effects .

Data Tables

Study Cell Line IC50 (µM) Mechanism
Study AColon Cancer10Apoptosis induction via caspase activation
Study BBreast Cancer15Cell cycle arrest at G2/M phase
Study CLung Cancer12Inhibition of PI3K/Akt signaling pathway

特性

IUPAC Name

4-[(E)-4-(dimethylamino)but-2-enoyl]-N-(4-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-15-6-8-16(9-7-15)19-18(24)22-13-11-21(12-14-22)17(23)5-4-10-20(2)3/h4-9H,10-14H2,1-3H3,(H,19,24)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBNXHXIEGLZJD-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。